molecular formula C13H9ClF3NO B14078004 3-Amino-2-chloro-2'-(trifluoromethoxy)biphenyl

3-Amino-2-chloro-2'-(trifluoromethoxy)biphenyl

Cat. No.: B14078004
M. Wt: 287.66 g/mol
InChI Key: IPYRTPIRKMWJPI-UHFFFAOYSA-N
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Description

2-Chloro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine is an organic compound that features a biphenyl structure with a chlorine atom and a trifluoromethoxy group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-4-aminophenol with perfluoromethylvinyl ether in an alkaline environment to obtain an intermediate, which is then reacted with 2,6-difluorophenylacetonitrile . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the biphenyl structure.

    Substitution: The chlorine atom and trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce a variety of biphenyl derivatives with different functional groups.

Scientific Research Applications

2-Chloro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can participate in various chemical reactions, further modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a chlorine atom and a trifluoromethoxy group makes it particularly versatile for various applications in research and industry .

Properties

Molecular Formula

C13H9ClF3NO

Molecular Weight

287.66 g/mol

IUPAC Name

2-chloro-3-[2-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C13H9ClF3NO/c14-12-9(5-3-6-10(12)18)8-4-1-2-7-11(8)19-13(15,16)17/h1-7H,18H2

InChI Key

IPYRTPIRKMWJPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)Cl)OC(F)(F)F

Origin of Product

United States

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